molecular formula C23H27ClIN7O2S B15217726 N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride CAS No. 1472611-45-2

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride

Cat. No.: B15217726
CAS No.: 1472611-45-2
M. Wt: 627.9 g/mol
InChI Key: KDSWLWHEZMPRTQ-UHFFFAOYSA-N
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Description

N-[3-[[5-Iodo-4-[3-(Thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride (referred to as the target compound) is a pyrimidine-derived small molecule with a complex polyheterocyclic architecture. Its structure includes:

  • A 5-iodopyrimidine core substituted at the 4-position with a 3-(thiophene-2-carbonylamino)propylamino group.
  • A 2-aminophenyl linker at the pyrimidine’s 2-position, further connected to a pyrrolidine-1-carboxamide moiety.
  • A hydrochloride salt form, enhancing solubility .

Properties

CAS No.

1472611-45-2

Molecular Formula

C23H27ClIN7O2S

Molecular Weight

627.9 g/mol

IUPAC Name

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C23H26IN7O2S.ClH/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31;/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30);1H

InChI Key

KDSWLWHEZMPRTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the coupling of the pyrrolidine-1-carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in studying cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and antiviral therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of pyrimidine and pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyrimidine Iodo, thiophene-propylamino, pyrrolidine ~485.04 Not reported Halogenated core; hydrochloride salt
LY2409881 hydrochloride Pyrimidine-benzo[b]thiophene Chloro, cyclopropylamide, methylpiperazine 485.04 (free base) Not reported Antitumor candidate; sulfonamide link
19c () Pyrrolo[2,3-d]pyrimidine Propyl-thiophene carboxylic acid ~350 (estimated) 175–176 Antitumor activity; low m.p.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Pyridine-pyrimidine hybrid Chloro, substituted phenyl groups 466–545 268–287 High m.p.; aromatic substituents

Key Differences and Implications

Halogen Substitution
  • The iodine atom in the target compound contrasts with chlorine in LY2409881 and analogs. Iodine’s larger atomic radius may enhance hydrophobic interactions in binding pockets but reduce metabolic stability compared to chlorine .
  • compounds with chloro substituents exhibit higher melting points (268–287°C), suggesting stronger crystalline packing vs. the target’s unreported but likely lower m.p. due to flexible propylamino-thiophene chains .
Linker and Side Chain Variations
  • The propylamino-thiophene carbonyl group in the target compound differs from LY2409881’s cyclopropylamide-benzo[b]thiophene system. The latter’s rigid aromatic system may improve target affinity, while the target’s flexible linker could enhance conformational adaptability .
  • ’s pyrrolo[2,3-d]pyrimidine derivatives (e.g., 19c) feature shorter propyl linkers and carboxylic acid termini, correlating with antitumor activity but lower melting points (175–176°C) .
Pharmacophore Contributions
  • The pyrrolidine-1-carboxamide in the target compound is absent in and analogs. This group may modulate solubility and serve as a hydrogen bond acceptor, akin to the morpholine and piperazine moieties in LY2409881 .

Biological Activity

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride, commonly known as BX795, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BX795 has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H26IN7O2S
Molecular Weight591.468 g/mol
LogP5.2938
SolubilitySoluble in DMSO (15 mg/mL)

The compound features a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and a thiophene group, contributing to its biological activity.

BX795 has been shown to exhibit various biological activities, particularly in the context of cancer treatment and metabolic disorders. Some key mechanisms include:

  • Inhibition of Folate Receptor α : BX795 inhibits the proliferation of folate receptor α-expressing cells, indicating its potential as an antitumor agent. This inhibition is linked to S-phase accumulation and apoptosis in tumor cells, suggesting a mechanism involving interference with nucleotide biosynthesis pathways .
  • Dual Inhibition of Enzymes : Research indicates that BX795 acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase). This dual inhibition leads to depletion of ATP pools within cells, which is critical for cancer cell survival .
  • CB1 Receptor Modulation : The compound has also been investigated for its effects on cannabinoid receptors, showing potential in modulating CB1 receptor activity. This property could be leveraged for anti-obesity drug development due to its anorectic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of BX795:

  • Antitumor Activity : In a study examining the effects of various pyrrolo[2,3-d]pyrimidine antifolates, BX795 was highlighted for its potent inhibition of tumor cell proliferation. The study demonstrated that growth inhibition could be reversed by excess folic acid, confirming the role of folate receptors in mediating its effects .
  • Metabolic Studies : Another research highlighted BX795's role in metabolic pathways related to energy homeostasis and fat metabolism. The compound's ability to modulate pathways involved in lipid metabolism suggests potential applications in treating metabolic disorders .

Safety and Toxicology

The safety profile of BX795 indicates several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Precautionary measures are recommended when handling this compound.

Q & A

Q. What analytical methods are recommended for structural confirmation of this compound?

The compound’s complex structure requires multi-modal characterization. Use Nuclear Magnetic Resonance (NMR) (1H, 13C, and 2D techniques like COSY and HSQC) to resolve overlapping signals in the pyrrolidine and pyrimidine regions. High-Resolution Mass Spectrometry (HRMS) is critical to confirm the molecular formula, particularly given the presence of iodine (isotopic signature) and the hydrochloride counterion. Infrared Spectroscopy (IR) can validate functional groups like the thiophene carbonyl and secondary amines .

Q. How should researchers approach the synthesis of this compound?

A multi-step synthesis is typically required:

  • Step 1 : Functionalize the pyrimidine core with iodine and propylamino-thiophene groups via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
  • Step 2 : Couple the pyrimidine intermediate to the phenyl-pyrrolidine carboxamide moiety using a carbodiimide coupling agent (e.g., EDC/HOBt).
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization. Monitor reactions with TLC (Rf tracking) and confirm purity via HPLC (>98%) .

Q. What solvent systems optimize solubility for in vitro assays?

Due to the compound’s hydrophobicity (from the thiophene and pyrrolidine groups), use DMSO for stock solutions (10 mM). For aqueous assays, dilute in PBS with ≤0.1% Tween-80 to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) to avoid false-negative bioactivity results .

Advanced Research Questions

Q. How can computational methods guide SAR studies for this compound?

Perform docking simulations (AutoDock Vina, Schrödinger) to map interactions between the pyrimidine-iodo group and kinase ATP-binding pockets (e.g., EGFR or JAK2). Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of the thiophene-propylamino side chain in hydrophobic pockets. Validate predictions with alanine scanning mutagenesis in target proteins .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Hypothesis 1 : Off-target effects from the pyrrolidine carboxamide group. Test against a panel of kinase inhibitors (e.g., KinomeScan) to identify secondary targets.
  • Hypothesis 2 : Metabolic instability of the thiophene moiety. Conduct LC-MS/MS metabolite profiling in hepatic microsomes to identify degradation pathways.
  • Experimental Control : Use isotopic labeling (e.g., 13C-thiophene) to track compound integrity during assays .

Q. How to optimize reaction yields for the pyrimidine-iodo intermediate?

Key parameters:

  • Temperature : Maintain 90–100°C during iodination to balance reactivity and side-product formation.
  • Catalyst : Add CuI (5 mol%) to accelerate SNAr reactions on the pyrimidine ring.
  • Workup : Quench with aqueous Na2S2O3 to remove excess iodine, then extract with dichloromethane. Typical yields: 65–75% after crystallization .

Q. What in silico tools predict pharmacokinetic properties?

Use SwissADME to estimate LogP (~3.5), permeability (Caco-2 > 5 × 10⁻6 cm/s), and CYP450 interactions. ProTox-II can flag potential hepatotoxicity from the thiophene group. Cross-validate with experimental Caco-2 assays and cytochrome P450 inhibition studies .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksEvidence
1H NMR (DMSO-d6)δ 8.2–8.5 (pyrimidine H), δ 1.8–2.2 (pyrrolidine CH2)
HRMS[M+H]+ m/z 647.0521 (calc. for C23H25IN6O2S·HCl)
IR1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementEvidence
Iodination Temp95°C+15%
Coupling AgentEDC/HOBt (1:1 molar ratio)+20%
PurificationRecrystallization (EtOH/H2O)Purity >99%

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